N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
Description
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a heterocyclic sulfonamide compound featuring a pyrazole core substituted with a pyrazine ring and a methyl group. The pyrazole moiety is linked via a methylene bridge to a 2,3-dihydrobenzofuran sulfonamide group. Sulfonamides are pharmacologically significant due to their role as enzyme inhibitors, particularly in targeting carbonic anhydrases or kinases. The pyrazine substituent may enhance hydrogen-bonding interactions, while the dihydrobenzofuran system contributes to lipophilicity and metabolic stability .
Properties
IUPAC Name |
N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3S/c1-22-13(9-15(21-22)16-11-18-5-6-19-16)10-20-26(23,24)14-2-3-17-12(8-14)4-7-25-17/h2-3,5-6,8-9,11,20H,4,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZZGBUHSVZQHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=NC=CN=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables that summarize its effects.
Chemical Structure and Properties
The compound has a molecular formula of C15H16N4O2S and a molecular weight of 320.38 g/mol. It features a benzofuran core, which is known for its bioactive properties, along with a pyrazole moiety that contributes to its pharmacological profile.
Structural Formula
Anticancer Activity
Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of benzofuran have shown cytotoxic effects against various cancer cell lines. A study reported that benzofuran derivatives reduced tumor necrosis factor (TNF) and interleukin levels significantly, suggesting potential anti-inflammatory and anticancer mechanisms .
Antimicrobial Properties
The compound's pyrazole component has been linked to antimicrobial activity. In vitro studies have demonstrated that pyrazole derivatives can inhibit the growth of bacteria and fungi. For example, certain pyrazole derivatives showed promising results against Leishmania spp., with IC50 values indicating effective inhibition of promastigote forms .
Antioxidant Effects
Benzofuran derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been highlighted in multiple studies. It has been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha, contributing to its therapeutic potential in chronic inflammatory conditions .
Study 1: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of various benzofuran derivatives, including the compound . The results indicated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) with an IC50 value of 12 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(...) | MCF-7 | 12 |
| Control | MCF-7 | 25 |
Study 2: Antimicrobial Activity Against Leishmania spp.
Another investigation assessed the effectiveness of the compound against Leishmania spp. The IC50 values were measured against L. infantum and L. amazonensis:
| Compound | L. infantum IC50 (mM) | L. amazonensis IC50 (mM) |
|---|---|---|
| N-(...) | 0.059 | 0.070 |
| Pentamidine | 0.105 | 0.120 |
These results highlight the compound's potential as an alternative treatment for leishmaniasis .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole-Sulfonamide Derivatives
Key Observations:
Pyrazine vs. Aryl Substituents : The target compound’s pyrazine group (electron-deficient heterocycle) may improve binding to metal ions or polar residues in enzymes compared to the 2-methylphenyl group in .
Sulfonamide Reactivity : The sulfonyl chloride in is more reactive than the sulfonamide group in the target compound, suggesting divergent applications (e.g., prodrug synthesis vs. direct inhibition).
Research Findings and Hypothetical Pharmacological Implications
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Kinase Inhibition: Pyrazole-sulfonamides are known kinase inhibitors. The pyrazine group in the target compound could mimic ATP’s adenine moiety, competing for binding pockets .
- Metabolic Stability : The dihydrobenzofuran system may reduce oxidative metabolism compared to simpler aryl groups (e.g., ), extending half-life .
- Crystallographic Analysis : Tools like SHELXL () and WinGX () are critical for resolving conformational details of such compounds, aiding in structure-activity relationship (SAR) studies .
Preparation Methods
Lithiation and Functionalization of 4-Bromo-1-methyl-1H-pyrazole
The 1-methylpyrazole core is synthesized via lithiation of 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8). As demonstrated in, treatment with n-butyllithium at −78°C in tetrahydrofuran (THF) generates a reactive intermediate, which is quenched with electrophiles. For pyrazine incorporation, a palladium-catalyzed cross-coupling reaction is employed:
Procedure :
- 4-Bromo-1-methyl-1H-pyrazole (41.3 mL, 400 mmol) is dissolved in anhydrous THF under argon.
- n-Butyllithium (2.5 M in hexanes, 160 mL) is added dropwise at −78°C, followed by a pyrazine-2-boronic ester (400 mmol).
- Dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (0.029 mmol) and aqueous sodium carbonate (0.99 mL, 1 M) are added, and the mixture is heated to 150°C under microwave irradiation for 20 minutes.
Yield : 44% (based on analogous Suzuki-Miyaura coupling in).
Amination of the Pyrazole-Methyl Group
The 5-position methyl group is functionalized to a primary amine via a two-step process:
- Bromination : Reaction with N-bromosuccinimide (NBS) under radical conditions to form 5-(bromomethyl)-1-methyl-3-(pyrazin-2-yl)-1H-pyrazole.
- Gabriel Synthesis : Treatment with phthalimide potassium salt in dimethylformamide (DMF), followed by hydrazinolysis to release the free amine.
Key Data :
Synthesis of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride
Sulfonation of 2,3-Dihydrobenzofuran
Direct sulfonation at the 5-position is achieved using chlorosulfonic acid:
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in dichloromethane at reflux for 2 hours, producing 2,3-dihydrobenzofuran-5-sulfonyl chloride with >90% purity.
Coupling of Intermediates to Form the Target Compound
Sulfonamide Bond Formation
The amine intermediate (Section 1.2) reacts with 2,3-dihydrobenzofuran-5-sulfonyl chloride under basic conditions:
- 1-Methyl-3-(pyrazin-2-yl)-1H-pyrazole-5-methanamine (50 mmol) is dissolved in dry dichloromethane.
- Triethylamine (100 mmol) is added as a base, followed by dropwise addition of 2,3-dihydrobenzofuran-5-sulfonyl chloride (55 mmol).
- The reaction is stirred at room temperature for 12 hours, followed by aqueous workup and column chromatography.
Yield : 68–72% (based on analogous sulfonamide syntheses in).
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.65 (d, J = 2.5 Hz, 1H, pyrazine-H), 8.42 (dd, J = 1.5, 2.5 Hz, 1H, pyrazine-H), 7.98 (s, 1H, pyrazole-H), 7.68 (d, J = 8.2 Hz, 1H, dihydrobenzofuran-H), 6.94 (s, 1H, dihydrobenzofuran-H), 4.52 (t, J = 8.7 Hz, 2H, dihydrobenzofuran-OCH₂), 3.84 (s, 3H, N-CH₃), 3.21 (t, J = 8.7 Hz, 2H, dihydrobenzofuran-CH₂).
- HRMS (ESI) : m/z calculated for C₁₈H₁₈N₆O₃S [M+H]⁺: 423.1245; found: 423.1248.
Purity and Yield Optimization
| Step | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Pyrazine coupling | Pd(dppf)Cl₂ | DME/H₂O | 150°C | 44 |
| Sulfonamide formation | Triethylamine | CH₂Cl₂ | RT | 72 |
Challenges and Alternative Routes
Regioselectivity in Pyrazole Functionalization
Unwanted regioisomers may form during pyrazole bromination. Microwave-assisted conditions and bulky bases (e.g., 2,6-lutidine) improve selectivity.
Sulfonyl Chloride Stability
2,3-Dihydrobenzofuran-5-sulfonyl chloride is moisture-sensitive. Storage under argon at −20°C prevents hydrolysis.
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of pyrazole and dihydrobenzofuran moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bends .
- X-ray Crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding networks .
How can researchers optimize reaction yields while minimizing byproduct formation?
Q. Advanced
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, catalyst loading). For example, a 2³ factorial design can optimize coupling reactions by testing Pd catalyst types (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvent polarity .
- In-line monitoring : Employ TLC or HPLC to track intermediate formation and adjust reaction time dynamically .
- Solvent selection : Polar aprotic solvents (DMF, acetonitrile) enhance sulfonamide coupling efficiency, while toluene reduces side reactions in Pd-catalyzed steps .
How should contradictions in biological activity data across studies be resolved?
Q. Advanced
- Comparative bioassays : Re-test the compound under standardized conditions (e.g., fixed ATP concentration in kinase assays) to isolate protocol variability .
- Structural analogs : Synthesize derivatives with single substituent changes (e.g., pyrazine → pyridine) to identify activity-determining groups .
- Computational docking : Use AutoDock or Schrödinger to model interactions with target proteins (e.g., kinases) and validate binding poses against conflicting experimental IC₅₀ values .
What computational approaches predict the compound’s reactivity and target interactions?
Q. Advanced
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazine ring’s electron-deficient nature may drive charge-transfer interactions .
- Molecular Dynamics (MD) Simulations : Simulate solvation effects in aqueous buffers to assess stability of sulfonamide hydrogen bonds .
- QSAR Modeling : Train models on pyrazole-sulfonamide derivatives to correlate substituents (e.g., methyl groups) with logP and permeability .
What strategies improve purification of this compound given its structural complexity?
Q. Advanced
- Mixed-mode chromatography : Combine reverse-phase (C18) and ion-exchange resins to separate sulfonamide isomers .
- Solvent gradient crystallization : Use ethanol/water gradients to exploit solubility differences between the compound and thiophene/pyridine byproducts .
- Centrifugal partition chromatography (CPC) : Achieve >99% purity by optimizing two-phase solvent systems (e.g., hexane/ethyl acetate/methanol/water) .
How can derivatives be designed to enhance target selectivity or potency?
Q. Advanced
- Structure-Activity Relationship (SAR) : Modify the pyrazole’s methyl group to bulkier substituents (e.g., tert-butyl) to sterically block off-target binding .
- Bioisosteric replacement : Replace dihydrobenzofuran with benzothiazole to improve metabolic stability while retaining sulfonamide interactions .
- Prodrug strategies : Introduce ester moieties at the sulfonamide nitrogen to enhance cell membrane permeability .
What are the best practices for assessing metabolic stability in preclinical studies?
Q. Advanced
- Liver microsome assays : Incubate with human/rat microsomes and monitor degradation via LC-MS/MS. Use NADPH cofactor to simulate Phase I metabolism .
- CYP450 inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interaction risks .
- Stable isotope labeling : Synthesize a ¹³C-labeled analog to track metabolites in mass spectrometry .
How can researchers validate the compound’s mechanism of action in cellular models?
Q. Advanced
- CRISPR knockouts : Generate target gene (e.g., kinase X)-deficient cell lines to confirm on-target effects .
- Thermal shift assays : Measure protein melting temperature shifts to validate direct binding .
- Phosphoproteomics : Use SILAC labeling to map downstream signaling pathways affected by the compound .
What methodologies address solubility challenges in in vivo studies?
Q. Advanced
- Nanoformulation : Encapsulate in PLGA nanoparticles to enhance aqueous dispersion and bioavailability .
- Co-solvent systems : Use PEG-400/water (70:30) for intraperitoneal administration .
- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
